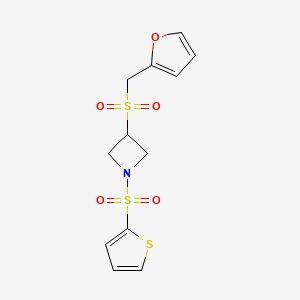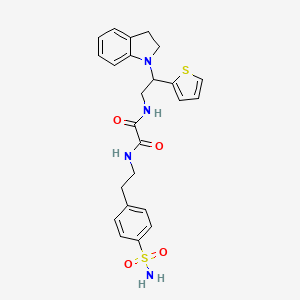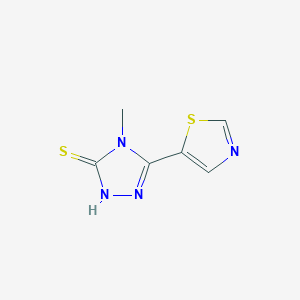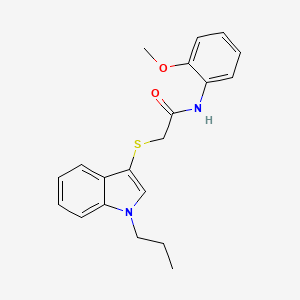
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide, also known as MPISA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPISA belongs to the class of indole-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of enzymes, such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to reduce the viability of cancer cells and induce apoptosis. In vivo studies have demonstrated the anti-depressant effects of this compound, which are thought to be mediated by the modulation of the HPA axis and the serotonergic system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide. One direction is to further investigate its anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer effects and its potential as a chemotherapeutic agent. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its therapeutic potential.
Synthesemethoden
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been synthesized using various methods, including the reaction of 2-methoxybenzene-1-sulfonyl chloride with 1-propylindole-3-thiol, followed by the reaction with acetic anhydride and ammonium acetate. Another method involves the reaction of 2-methoxybenzenethiol with 1-propylindole-3-carboxaldehyde, followed by the reaction with chloroacetic acid and ammonium acetate. Both methods have been reported to yield this compound in good yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-depressant effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the viability of cancer cells. In vivo studies have also demonstrated the anti-depressant effects of this compound in animal models. These findings suggest that this compound has potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-12-22-13-19(15-8-4-6-10-17(15)22)25-14-20(23)21-16-9-5-7-11-18(16)24-2/h4-11,13H,3,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKLJRXYVDNDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
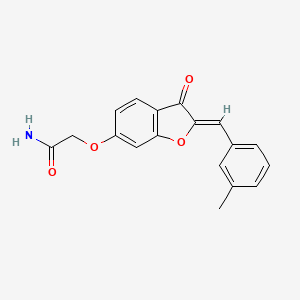
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
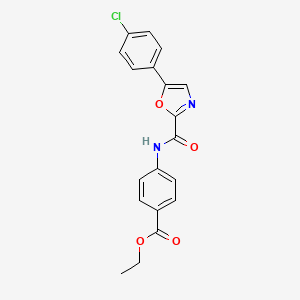
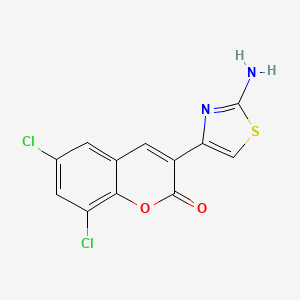
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
